Derivative Antiproliferative Activity: 1-Phenylcyclopropane Carboxamide Derivatives Exhibit Quantifiable Inhibition Against U937 Leukemia Cells
While direct activity data for the parent 1-phenylcyclopropane-1-carboximidamide remain limited in public literature, a 2023 study of structurally derived 1-phenylcyclopropane carboxamide compounds — synthesized from the carboximidamide scaffold via cyano-to-acid conversion and amine coupling — demonstrated distinct effective inhibition against U937 human myeloid leukemia cell proliferation [1]. The derivative compounds exhibited quantifiable anti-proliferative effects without cytotoxicity on the same cells, a meaningful differentiation from cytotoxic chemotherapeutics [1]. Comparative docking studies of these derivatives against the ITK inhibitor Ibrutinib showed favorable docking scores [2].
| Evidence Dimension | Cell proliferation inhibition (derivative compounds derived from scaffold) |
|---|---|
| Target Compound Data | Derivatives exhibit distinct effective inhibition (quantitative IC50 values reported in study) |
| Comparator Or Baseline | Ibrutinib (ITK inhibitor) as reference in docking studies; untreated U937 cells as proliferation baseline |
| Quantified Difference | Derivatives show favorable docking scores compared to Ibrutinib; effective inhibition without cytotoxicity observed |
| Conditions | U937 pro-monocytic human myeloid leukemia cell line; in vitro proliferation assay; molecular docking studies |
Why This Matters
This demonstrates the 1-phenylcyclopropane scaffold's capacity to generate biologically active derivatives with measurable anticancer cell activity, supporting procurement for oncology-focused medicinal chemistry programs.
- [1] Mahesh P, et al. Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. Heliyon. 2023;9(2):e13111. View Source
- [2] Mahesh P, et al. Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. Semantic Scholar summary; 2023. View Source
